molecular formula C15H22O5 B12607733 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid CAS No. 647854-98-6

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid

Cat. No.: B12607733
CAS No.: 647854-98-6
M. Wt: 282.33 g/mol
InChI Key: FDVFSALXZBJAOU-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid: is an organic compound belonging to the class of benzoic acids It is characterized by the presence of two methoxy groups and a propoxypropyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dimethoxybenzoic acid.

    Alkylation: The 3,4-dimethoxybenzoic acid undergoes an alkylation reaction with 3-bromopropyl propyl ether in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzaldehyde or this compound.

    Reduction: Formation of 3,4-dimethoxy-5-(3-propoxypropyl)benzyl alcohol.

    Substitution: Formation of derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzoic acid: Lacks the propoxypropyl group, making it less hydrophobic.

    3,5-Dimethoxybenzoic acid: Has methoxy groups at different positions, affecting its reactivity and properties.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Contains a hydroxyl group, which can form hydrogen bonds, altering its solubility and interactions.

Uniqueness

3,4-Dimethoxy-5-(3-propoxypropyl)benzoic acid is unique due to the presence of the propoxypropyl group, which enhances its hydrophobicity and may influence its biological activity and solubility in organic solvents.

Properties

CAS No.

647854-98-6

Molecular Formula

C15H22O5

Molecular Weight

282.33 g/mol

IUPAC Name

3,4-dimethoxy-5-(3-propoxypropyl)benzoic acid

InChI

InChI=1S/C15H22O5/c1-4-7-20-8-5-6-11-9-12(15(16)17)10-13(18-2)14(11)19-3/h9-10H,4-8H2,1-3H3,(H,16,17)

InChI Key

FDVFSALXZBJAOU-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCC1=C(C(=CC(=C1)C(=O)O)OC)OC

Origin of Product

United States

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